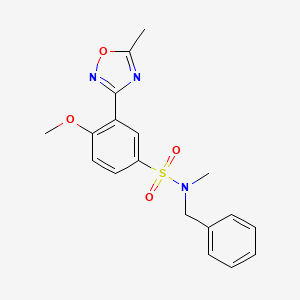
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as BRL-52537, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of neuroscience. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation in the brain.
Wirkmechanismus
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This inhibition of calcium influx results in a decrease in synaptic plasticity and a disruption of memory formation and learning.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease the expression of NMDA receptors in the hippocampus, a brain region important for memory formation. It has also been shown to decrease the activity of the enzyme nitric oxide synthase, which is involved in the regulation of blood flow and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research involving N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. One area of interest is the role of NMDA receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of NMDA receptor antagonists in the treatment of these disorders. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide and other NMDA receptor antagonists in order to better understand their mechanisms of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with piperidine to form 1-(4-chlorobenzoyl)piperidine. This intermediate is then reacted with sec-butylamine to form the final product, N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective antagonist of the NMDA receptor, which has been implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been used in numerous studies to investigate the role of NMDA receptors in synaptic plasticity, memory formation, and learning.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-12(2)19-16(21)13-8-10-20(11-9-13)17(22)14-4-6-15(18)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPTVAHQYZZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)